molecular formula C15H17N3O B12778284 3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one CAS No. 24664-56-0

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one

Cat. No.: B12778284
CAS No.: 24664-56-0
M. Wt: 255.31 g/mol
InChI Key: WHNGAXRFVNWKEE-KAMYIIQDSA-N
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Description

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one typically involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    4-((1-Pyrrolidinyl)methylene)-2-pyrazolin-5-one: A structurally related compound with similar chemical properties.

Uniqueness

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

24664-56-0

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-(pyrrolidin-1-ylmethylidene)pyrazol-3-one

InChI

InChI=1S/C15H17N3O/c1-12-14(11-17-9-5-6-10-17)15(19)18(16-12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3/b14-11-

InChI Key

WHNGAXRFVNWKEE-KAMYIIQDSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\N2CCCC2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CN2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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